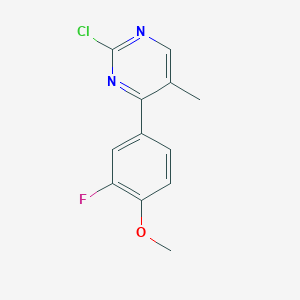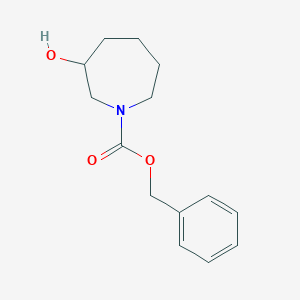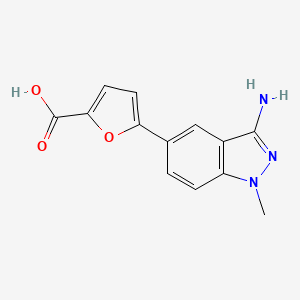
5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid is a heterocyclic compound that contains both indazole and furan moieties
Preparation Methods
The synthesis of 5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid typically involves multi-step organic synthesisThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions to form more complex structures
Scientific Research Applications
5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar compounds to 5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid include other indazole and furan derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Indazole derivatives: These compounds are known for their anti-inflammatory, antitumor, and antimicrobial activities.
Furan derivatives: These compounds are used in the synthesis of pharmaceuticals and agrochemicals due to their versatile reactivity
By comparing these compounds, the unique properties of this compound can be highlighted, such as its specific binding affinity to certain biological targets and its potential therapeutic applications.
Properties
Molecular Formula |
C13H11N3O3 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
5-(3-amino-1-methylindazol-5-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H11N3O3/c1-16-9-3-2-7(6-8(9)12(14)15-16)10-4-5-11(19-10)13(17)18/h2-6H,1H3,(H2,14,15)(H,17,18) |
InChI Key |
LEESWPFPAAYFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CC=C(O3)C(=O)O)C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


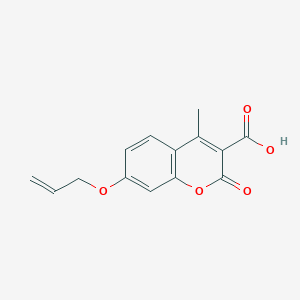

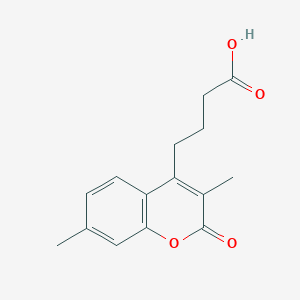

![2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11860782.png)
![Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11860792.png)
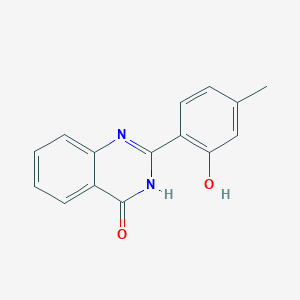
![6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11860807.png)
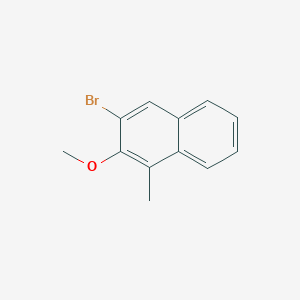
![Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11860813.png)
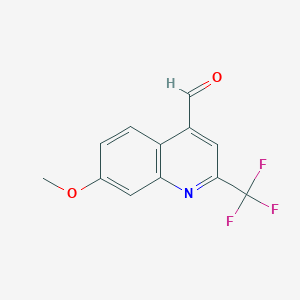
![2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11860821.png)
